![molecular formula C16H13Cl3N2O2S B2710699 N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 332145-67-2](/img/structure/B2710699.png)

N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

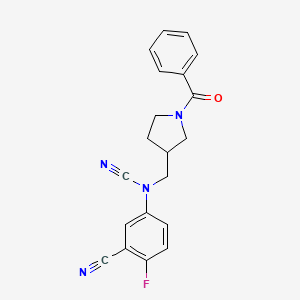

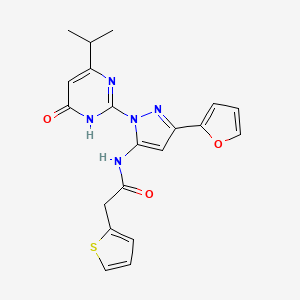

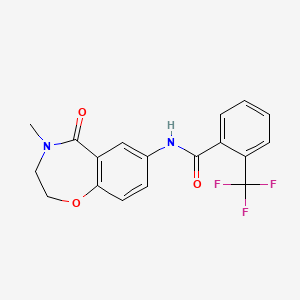

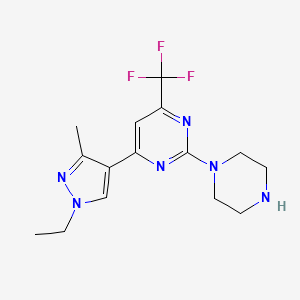

“N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound that has been studied in the field of organic chemistry . It is related to the class of compounds known as indoles, which are aromatic heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between tryptamine and other substances . A common synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups. The compound includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

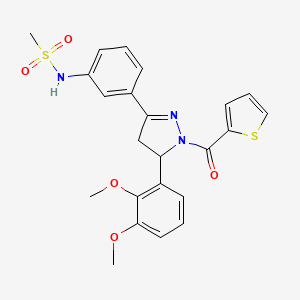

N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide is a core structure for synthesizing novel derivatives with potential biological activities. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. These compounds represent a promising direction for developing new antibacterial and antifungal agents (Hassan, 2013).

Anticancer and Antiviral Properties

Celecoxib derivatives synthesized from N-substituted aryl/alkylcarbamothioyl benzenesulfonamides have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some of these compounds exhibited promising activity against human tumor cell lines and showed modest inhibition of HCV NS5B RdRp activity. This suggests a potential therapeutic application in treating inflammation, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).

Apoptosis-Inducing Activity

Novel 5-substituted benzenesulfonamide derivatives have shown cytotoxic activity toward various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds are capable of inducing apoptosis in cancer cells, making them potential candidates for anticancer therapy. Their ability to increase apoptotic cell numbers and induce caspase activity suggests a mechanism of action involving the mitochondrial pathway (Żołnowska et al., 2016).

Carbonic Anhydrase Inhibition

Some sulfonamides, including derivatives of this compound, have been identified as potent inhibitors of carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, and their inhibition offers a strategy for treating conditions like glaucoma, epilepsy, and certain types of tumors. The research on novel sulfonamides incorporating 1,3,5-triazine moieties shows promise for developing new inhibitors with potential therapeutic applications (Garaj et al., 2005).

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O2S/c17-16(18,19)15(13-10-20-14-9-5-4-8-12(13)14)21-24(22,23)11-6-2-1-3-7-11/h1-10,15,20-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGKXBPVGZSOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=CC=CC=C32)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2710620.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

methanone](/img/structure/B2710632.png)

![N-BENZYL-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2710636.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2710639.png)